(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.
Coupling with Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Formation of Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the thiazole derivative and the nitrophenyl acrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chlorothiophene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chlorothiophene moieties.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the chlorothiophene moiety.
Scientific Research Applications
Chemistry
(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure with a bromine atom instead of chlorine.
(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-aminophenyl)acrylamide: Similar structure with an amino group instead of a nitro group.
(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-methylphenyl)acrylamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to the combination of its thiazole, chlorothiophene, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S2/c17-14-7-6-13(25-14)12-9-24-16(18-12)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBASDYIHRSNT-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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